molecular formula C15H17N B1670414 Dibemethine CAS No. 102-05-6

Dibemethine

Cat. No. B1670414
CAS RN: 102-05-6
M. Wt: 211.3 g/mol
InChI Key: WYZDCUGWXKHESN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Dibemethine consists of 15 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The 3D structure of Dibemethine can be viewed using specific software .

Scientific Research Applications

Inhibition of Malarial Parasites

Dibemethine derivatives have been shown to be active against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. These compounds inhibit hemozoin formation in the parasite and interfere with the parasite's chloroquine-resistance transporter (PfCRT), indicating their potential as dual-function antimalarial agents. This suggests dibemethine derivatives can be effective in areas with prevalent drug-resistant malaria strains (Zishiri et al., 2011).

Enhancing Chemosensitivity

A series of dibemethin derivatives have been synthesized to combat chloroquine-resistant malaria. These compounds enhance chloroquine chemosensitivity, comparable to verapamil, and inhibit chloroquine transport via PfCRT in a Xenopus laevis oocyte expression system. This research suggests the potential of these compounds in developing new resistance-reversing chloroquine analogues with inherent antimalarial activity (Zishiri et al., 2011).

Optical Imaging and Drug Delivery

Dibemethine groups have been utilized in the development of heptamethine cyanine derivatives for optical imaging and drug delivery. These compounds have been shown to release active drugs like gemcitabine in response to specific stimuli, allowing for targeted drug delivery. This approach has potential applications in theranostics, where both therapy and diagnostic imaging are combined (Yang et al., 2013).

Antimalarial Activity with Oral Efficacy

Further research on dibemethin derivatives has shown that replacing the terminal phenyl group with a 2-pyridyl group and modifying the quinoline core structure results in compounds with potent antimalarial activity against chloroquine-resistant strains. These compounds are orally effective in mouse models of malaria, highlighting their potential as new antimalarial agents with improved drug properties (Joshi et al., 2017).

Safety And Hazards

According to the Safety Data Sheet, Dibemethine is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used and dust formation, breathing mist, gas, or vapours should be avoided .

properties

IUPAC Name

N-benzyl-N-methyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZDCUGWXKHESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046238
Record name N,N-Dibenzylmethylamine
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Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibemethine

CAS RN

102-05-6
Record name N-Methyl-N-(phenylmethyl)benzenemethanamine
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Record name Dibemethine [INN:DCF]
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Record name Dibemethine
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Record name Benzenemethanamine, N-methyl-N-(phenylmethyl)-
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Record name N,N-Dibenzylmethylamine
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Record name Dibemethine
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Record name DIBEMETHINE
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Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 197.3 g (1.0 mol) of dibenzylamine and 165.1 g (1.6 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 1.8 MPa is established at a temperature of 160° C. After the end of the reaction, 30 g of hexene-1 are added and the organic phase is removed from the aqueous phase. The remaining organic phase is subsequently distilled. 191.8 g of N-methyldibenzylamine having a purity of 93.8% are isolated, corresponding to a yield of 85.1% of theory.
Quantity
197.3 g
Type
reactant
Reaction Step One
Quantity
165.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Yield
85.1%

Citations

For This Compound
5
Citations
LS Feng, Z Xu, L Chang, C Li, XF Yan… - Medicinal Research …, 2020 - Wiley Online Library
… Further study indicated that –Cl at C-7 position could be replaced by –CN, and substituting the terminal phenyl group of the dibemethine by 2-pyridyl group was also tolerated.56 The …
Number of citations: 50 onlinelibrary.wiley.com
KA de Villiers, TJ Egan - Accounts of chemical research, 2021 - ACS Publications
… These contain a dibemethine side chain that chemosensitizes chloroquine-resistant strains of P. falciparum to chloroquine, thus serving a dual function. (69) They are strongly active in …
Number of citations: 37 pubs.acs.org
T Sawoszczuk, J Syguła-Cholewińska… - … of chromatography A, 2015 - Elsevier
The main goal of this work was to optimize the SPME sampling method for measuring microbial volatile organic compounds (MVOCs) emitted by active molds that may deteriorate …
Number of citations: 47 www.sciencedirect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
MV en Waterstaat - 2001 - open.rijkswaterstaat.nl
Voordat u als beheerder afhaakt in het af en toe technische verhaal met vele stofnamen het volgende: Hoewel er nog weinig normen zijn voor deze contaminanten in het …
Number of citations: 0 open.rijkswaterstaat.nl

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